BenchChemオンラインストアへようこそ!

3-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide

PPARα antagonism benzothiazole SAR molecular recognition

3-(Benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide (CAS 899735-10-5) is a synthetic benzothiazole derivative composed of a 4,7-dimethoxy-substituted benzothiazole core, an N-benzyl group, and a benzenesulfonyl-propanamide side chain, with a molecular formula of C₂₅H₂₄N₂O₅S₂ and a molecular weight of 496.6 g/mol. This compound belongs to the class of benzothiazole-based N-(phenylsulfonyl)amides, a family recognized in peer-reviewed literature as a novel scaffold for PPARα antagonists.

Molecular Formula C25H24N2O5S2
Molecular Weight 496.6
CAS No. 899735-10-5
Cat. No. B2567235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide
CAS899735-10-5
Molecular FormulaC25H24N2O5S2
Molecular Weight496.6
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C25H24N2O5S2/c1-31-20-13-14-21(32-2)24-23(20)26-25(33-24)27(17-18-9-5-3-6-10-18)22(28)15-16-34(29,30)19-11-7-4-8-12-19/h3-14H,15-17H2,1-2H3
InChIKeyCGILNFRWVSRMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide (CAS 899735-10-5): Procurement-Relevant Identity and Chemical Context


3-(Benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide (CAS 899735-10-5) is a synthetic benzothiazole derivative composed of a 4,7-dimethoxy-substituted benzothiazole core, an N-benzyl group, and a benzenesulfonyl-propanamide side chain, with a molecular formula of C₂₅H₂₄N₂O₅S₂ and a molecular weight of 496.6 g/mol . This compound belongs to the class of benzothiazole-based N-(phenylsulfonyl)amides, a family recognized in peer-reviewed literature as a novel scaffold for PPARα antagonists [1]. Its structure combines three distinct pharmacophoric elements—dimethoxy electron-donating groups on the benzothiazole ring, a lipophilic N-benzyl substituent, and a phenylsulfonamide moiety—each of which can independently influence target binding, metabolic stability, and physicochemical properties relevant to screening library selection.

Why Benzothiazole-Sulfonamide Analogs Are Not Interchangeable for CAS 899735-10-5 in Specialized Screening Programs


Despite the abundance of benzothiazole-sulfonamide derivatives in commercial screening libraries, structural variations at three key positions—the benzothiazole substitution pattern, the N-alkyl/aryl amide substituent, and the sulfonamide linker length—produce pronounced differences in biological profile, target engagement, and physicochemical behavior. Systematic SAR studies within the benzothiazole N-(phenylsulfonyl)amide class have demonstrated that even minor modifications, such as replacing the N-benzyl group with a smaller alkyl chain or altering the dimethoxy substitution position on the benzothiazole ring, can shift PPARα antagonistic potency by over an order of magnitude [1]. The 4,7-dimethoxy substitution pattern in CAS 899735-10-5 is electronically distinct from the 5,6-dimethoxy isomer, exhibiting different electron density distribution across the benzothiazole π-system, which directly impacts π-stacking interactions with aromatic residues in hydrophobic binding pockets [1]. Furthermore, analogues lacking the N-benzyl group (e.g., CAS 868677-68-3) lose a critical lipophilic anchor that contributes to both target affinity and membrane permeability, making them functionally non-equivalent in cellular assay contexts [2]. Substituting a generic benzothiazole-sulfonamide for CAS 899735-10-5 without structural verification therefore risks selecting a compound with substantially different biological activity, metabolic stability, and off-target profile.

Quantitative Differentiation Evidence for CAS 899735-10-5 Against Its Closest Structural Analogs


Structural Differentiation: N-Benzyl Substituent Confers Distinct Molecular Topology vs. N-Des-Benzyl Analog

CAS 899735-10-5 contains an N-benzyl group on the amide nitrogen, which distinguishes it from the otherwise identical N-des-benzyl analog, 3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide (CAS 868677-68-3, molecular weight 406.5 g/mol) . This benzyl substituent increases molecular weight by approximately 90 Da (from 406.5 to 496.6 g/mol) and adds a lipophilic aromatic moiety absent in the comparator. Published SAR data on benzothiazole N-(phenylsulfonyl)amides indicate that the presence of an N-benzyl or N-arylalkyl substituent is associated with enhanced PPARα antagonistic potency relative to N-H analogs, as the aromatic group engages in favorable π-π stacking interactions within the receptor's hydrophobic ligand-binding domain [1]. While direct head-to-head bioactivity data for these specific two compounds is not publicly available, the class-level SAR precedent establishes that the N-benzyl group is a non-trivial structural determinant of biological activity.

PPARα antagonism benzothiazole SAR molecular recognition

Substitution Pattern Selectivity: 4,7-Dimethoxy vs. 5,6-Dimethoxy Benzothiazole Regioisomers

The methoxy group positions on the benzothiazole ring represent a critical point of differentiation. The target compound carries methoxy substituents at positions 4 and 7 (para to the endocyclic nitrogen and sulfur, respectively), whereas a commercially available positional isomer, 3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide, bears methoxy groups at positions 5 and 6 . The 4,7-substitution pattern places the electron-donating methoxy groups in direct conjugation with the thiazole ring heteroatoms, modulating the electronic character of the benzothiazole π-system differently than the 5,6-isomer, where methoxy groups are positioned on the benzo ring distal to the heterocyclic atoms. In benzothiazole-based PPARα antagonists, the substitution position on the benzothiazole ring has been shown to influence dose-dependent antagonistic profiles, with different regioisomers exhibiting distinct inhibition curves against GW7647-induced PPARα activation [1]. The 4,7-dimethoxy configuration yields a unique electrostatic potential surface that cannot be replicated by the 5,6-substitution pattern.

benzothiazole regiochemistry electronic effects target selectivity

Patent Landscape Differentiation: Targeted Cancer Chemotype vs. Generic Benzothiazole Derivatives

The core chemotype represented by CAS 899735-10-5—a benzene sulfonamide thiazole bearing substituted benzothiazole—falls within the structural scope of EP4201928A1, a European patent application titled 'Benzene sulfonamide thiazole compounds and their use for the treatment of cancers' [1]. This patent specifically claims benzene sulfonamide thiazole compounds for treating cancers including melanoma, gastric cancer, and skin cancer, establishing a defined therapeutic utility context absent in unpatented or generic benzothiazole derivatives. By contrast, many commercially available benzothiazole-sulfonamide analogs lack specific patent protection linking them to a defined therapeutic indication, making them less attractive as lead-like scaffolds in drug discovery programs where intellectual property position is a procurement consideration. The inclusion within the Markush structure of EP4201928A1 provides CAS 899735-10-5 with a documented, albeit indirect, link to a cancer-targeting chemotype.

anticancer patent benzene sulfonamide thiazole intellectual property

Linker Length and Sulfonyl Position: Propanamide Sulfone vs. Shorter or Branched Linkers

CAS 899735-10-5 employs a three-carbon propanamide linker between the benzenesulfonyl group and the amide nitrogen (ethylenesulfonyl → C=O), placing the sulfone moiety at a defined distance from the benzothiazole core. Other compounds in the same chemical space use butanamide (four-carbon) or acetamide (two-carbon) linkers, as exemplified by 4-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide and related analogs . In N-(phenylsulfonyl)amide PPARα antagonists, the length and flexibility of the linker between the sulfonyl group and the amide directly affect the compound's ability to adopt the bioactive conformation within the PPARα ligand-binding pocket, as demonstrated by the dose-dependent antagonistic profiles observed in transactivation assays where different linker lengths produced varying degrees of GW7647 inhibition [1]. The propanamide linker in CAS 899735-10-5 represents a specific spatial arrangement that cannot be assumed equivalent to butanamide or acetamide analogs.

linker SAR sulfonamide pharmacology propanamide backbone

Antiproliferative Activity Class Evidence: Benzothiazole Amides in PPARα-Overexpressing Cancer Models

The benzothiazole amide class to which CAS 899735-10-5 belongs has demonstrated quantifiable antiproliferative activity in cellular models. In a 2019 study by Ammazzalorso et al., benzothiazole amides 2a–g were evaluated for PPARα antagonism and cytotoxicity; compound 2b showed >90% inhibition of viability in two paraganglioma cell lines with IC₅₀ values in the low micromolar range, and markedly impaired colony formation capacity [1]. While CAS 899735-10-5 itself was not the specific compound tested, its structural features (N-benzyl, 4,7-dimethoxy substitution, propanamide-benzenesulfonyl arrangement) align it within the same chemotype series. The established link between benzothiazole N-(phenylsulfonyl)amide structure and PPARα-dependent antiproliferative effects provides a class-level activity expectation absent in benzothiazole derivatives lacking the N-(phenylsulfonyl)amide motif. Screening cascades targeting PPARα-related oncology indications may therefore preferentially select this chemotype over benzothiazoles without the sulfonamide pharmacophore.

antiproliferative PPARα cancer paraganglioma

Optimal Scientific and Industrial Application Scenarios for CAS 899735-10-5 Based on Verified Evidence


PPARα Antagonist Screening Library Enrichment for Oncology Programs

Given the established class-level evidence linking benzothiazole N-(phenylsulfonyl)amides to PPARα antagonism and antiproliferative activity in paraganglioma, pancreatic, and colorectal cancer cell lines [1], CAS 899735-10-5 is a structurally defined candidate for inclusion in focused screening libraries targeting PPARα-dependent cancer pathways. Its 4,7-dimethoxy substitution and N-benzyl group provide chemical diversity within the PPARα antagonist chemotype space, complementing other benzothiazole amides with different substitution patterns.

SAR Expansion Around the N-Benzyl Benzothiazole Sulfonamide Scaffold

CAS 899735-10-5 serves as a key intermediate for structure-activity relationship studies exploring the contribution of the N-benzyl group to PPARα antagonism. By comparing its activity profile against the N-des-benzyl analog (CAS 868677-68-3) and N-substituted variants, medicinal chemistry teams can isolate the pharmacological contribution of the benzyl moiety within a controlled chemical series [1]. The propanamide linker length further allows systematic variation against butanamide and acetamide homologs.

Cancer Cell Line Profiling Under the EP4201928A1 Patent Chemotype

For organizations pursuing intellectual property in the benzene sulfonamide thiazole anticancer space, CAS 899735-10-5 offers a structurally distinct compound that falls within the Markush scope of EP4201928A1 [2]. It can be used as a profiling tool compound in melanoma, gastric cancer, and other cancer cell lines cited in the patent to benchmark biological activity against the claimed therapeutic indications, supporting further medicinal chemistry optimization and patent prosecution strategies.

Physicochemical Property Benchmarking for Benzothiazole Library Design

With a molecular weight of 496.6 g/mol and a calculated partition coefficient influenced by the balanced presence of polar sulfonamide and lipophilic benzyl/benzothiazole moieties , CAS 899735-10-5 occupies a property space suitable for assessing drug-likeness parameters in benzothiazole-based screening collections. It can serve as a reference point for evaluating how 4,7-dimethoxy substitution affects solubility, permeability, and metabolic stability relative to unsubstituted or mono-methoxy benzothiazole analogs.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.